2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring, which significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzoic Acid Derivatives: The compound can be synthesized by halogenating benzoic acid derivatives using appropriate halogenating agents such as chlorine and fluorine sources.
Nucleophilic Substitution Reactions: Another method involves nucleophilic substitution reactions where a precursor molecule undergoes substitution with chlorine and fluorine atoms.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where reactants are mixed in a controlled environment to ensure the desired substitution reactions occur.
Continuous Flow Process: Some industrial setups may employ continuous flow processes to enhance production efficiency and control reaction conditions more precisely.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions involving the halogen atoms can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and fluorinating agents such as xenon difluoride (XeF₂) are employed.
Major Products Formed:
Esters and Amides: Oxidation reactions can yield esters and amides.
Alcohols and Aldehydes: Reduction reactions can produce alcohols and aldehydes.
Halogenated Derivatives: Substitution reactions can lead to various halogenated derivatives.
Scientific Research Applications
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It may modulate biochemical pathways related to metabolism, signaling, or gene expression.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is structurally similar but differs in the presence of a pyridine ring instead of a benzene ring.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with different halogen positions.
Uniqueness: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid is unique due to its specific halogen arrangement and the presence of the carboxylic acid group, which influences its reactivity and applications.
Properties
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-6-4(7(14)15)1-3(10)2-5(6)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGWJLXXACYSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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